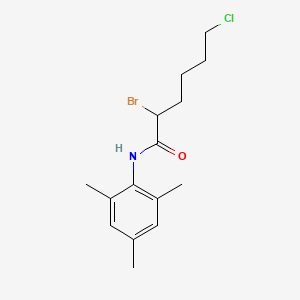
2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of bromine, chlorine, and a trimethylphenyl group attached to a hexanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, hexanamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Coupling Reaction: The brominated and chlorinated hexanamide is then coupled with 2,4,6-trimethylphenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce carboxylic acids.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloro-4-fluoroaniline
- 2-Bromo-6-chloro-4-nitroaniline
- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H21BrClNO |
|---|---|
Peso molecular |
346.69 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide |
InChI |
InChI=1S/C15H21BrClNO/c1-10-8-11(2)14(12(3)9-10)18-15(19)13(16)6-4-5-7-17/h8-9,13H,4-7H2,1-3H3,(H,18,19) |
Clave InChI |
NAEAFRWQSQYOSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C(CCCCCl)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















